2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methoxyphenyl)-2-oxoacetamide
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Overview
Description
2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methoxyphenyl)-2-oxoacetamide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a methoxyphenyl group, a phenylsulfonyl group, and a spirocyclic oxa-diazaspirodecane ring system. The compound’s molecular formula is C22H26N2O4S, and it has a molecular weight of 414.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methoxyphenyl)-2-oxoacetamide involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed by reacting tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction involving 4-methoxyphenylamine.
Final Acetylation: The final step involves acetylation using acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methoxyphenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and phenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methoxyphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting key enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Processes: Interfering with cell division and proliferation, particularly in cancer cells.
Comparison with Similar Compounds
2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methoxyphenyl)-2-oxoacetamide can be compared with other similar compounds, such as:
N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthalenecarboxamide: Similar spirocyclic structure but different functional groups.
2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: Contains benzimidazole and indole moieties, showing different biological activities.
Diphenyl-N-heteroaromatic compounds: Exhibits potent anticancer activities with different heteroaromatic scaffolds.
These comparisons highlight the uniqueness of 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methoxyphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S/c1-30-18-9-7-17(8-10-18)23-20(26)21(27)24-13-11-22(12-14-24)25(15-16-31-22)32(28,29)19-5-3-2-4-6-19/h2-10H,11-16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGHMPXOXGGMSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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